molecular formula C14H14ClNO B12124010 (2E)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

(2E)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B12124010
M. Wt: 247.72 g/mol
InChI Key: WNICXJVIQXXISD-UKTHLTGXSA-N
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Description

(2E)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bicyclic framework with a chlorophenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one typically involves the condensation of 2-chlorobenzaldehyde with 1-azabicyclo[2.2.2]octan-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (2E)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(2-bromophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
  • (2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
  • (2E)-2-[(2-methylphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Uniqueness

(2E)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from its analogs with different substituents.

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

(2E)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C14H14ClNO/c15-12-4-2-1-3-11(12)9-13-14(17)10-5-7-16(13)8-6-10/h1-4,9-10H,5-8H2/b13-9+

InChI Key

WNICXJVIQXXISD-UKTHLTGXSA-N

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C3=CC=CC=C3Cl

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CC=C3Cl

Origin of Product

United States

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